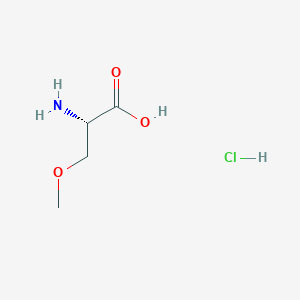

(S)-2-Amino-3-methoxypropanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-2-Amino-3-methoxypropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS Number: 336100-47-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics of amino acid hydrochlorides.

Core Physical Properties

| Property | Value | Source/Method |

| CAS Number | 336100-47-1 | [Chemical Catalogs] |

| Molecular Formula | C₄H₁₀ClNO₃ | [Chemical Catalogs] |

| Molecular Weight | 155.58 g/mol | [Calculated] |

| Appearance | White to off-white solid/powder | [General observation for similar compounds] |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in water. | As a hydrochloride salt, it is typically more water-soluble than its free base form.[1] |

| Optical Rotation | Not available | - |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of amino acid hydrochlorides like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the bottom, forming a compact column of 2-4 mm in height.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation. The equilibrium solubility method is a standard approach.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Solvent Selection: A range of solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7, 9), and common organic solvents (e.g., ethanol, methanol, DMSO).

-

Equilibration: An excess amount of this compound is added to a known volume of the selected solvent in a vial. The vial is sealed and placed in a constant temperature shaker (e.g., 25 °C or 37 °C) to allow for equilibration, which may take 24-72 hours.

-

Sample Processing: After equilibration, the suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of Optical Rotation

As a chiral molecule, the specific rotation of this compound is a key characteristic. This is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm length)

Procedure:

-

Solution Preparation: A precise mass of the compound is accurately weighed and dissolved in a known volume of a specified solvent (e.g., water, methanol, or 1 N HCl) in a volumetric flask to create a solution of known concentration (c, in g/100 mL).

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and a blank reading is taken.

-

Sample Measurement: The cell is then rinsed and filled with the prepared sample solution. The optical rotation (α) of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C or 25 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

References

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropanoic acid hydrochloride for Researchers and Drug Development Professionals

(S)-2-Amino-3-methoxypropanoic acid hydrochloride , also known as O-Methyl-L-serine hydrochloride, is a synthetically derived amino acid analog of serine. Its structural modification, the methylation of the hydroxyl group, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and its applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound possesses a chiral center at the alpha-carbon, leading to its stereospecific properties. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Molecular Structure:

Caption: Key identifiers for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water. | [2] |

| Melting Point | 210-215 °C (for the free acid) | [3] |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

Step 1: O-Methylation of N-protected L-serine

A common strategy involves the methylation of the hydroxyl group of an N-protected L-serine, such as Fmoc-L-serine.

Caption: General workflow for the O-methylation of N-Fmoc-L-serine.

Experimental Protocol (Adapted from general methylation procedures):

-

Protection: The amino group of L-serine is first protected, commonly with a group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent side reactions.

-

Methylation: The N-protected L-serine is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF). A base, such as silver(I) oxide (Ag₂O) or sodium hydride (NaH), is added to deprotonate the hydroxyl group. A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to isolate the N-protected O-methyl-L-serine.

Step 2: Deprotection and Hydrochloride Salt Formation

The protecting group is removed, and the hydrochloride salt is formed.

Caption: Workflow for the deprotection and formation of the hydrochloride salt.

Experimental Protocol:

-

Deprotection: For an Fmoc-protected intermediate, deprotection is achieved by treating the compound with a solution of piperidine in DMF. For a Boc-protected intermediate, a strong acid like trifluoroacetic acid (TFA) is used.

-

Salt Formation and Isolation: After removal of the protecting group, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or methanol). Anhydrous hydrochloric acid (either as a gas or a solution in a non-aqueous solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Development

The incorporation of O-methylated amino acids like this compound into peptide-based drug candidates can offer several advantages:

-

Increased Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Bioactivity: The replacement of a hydroxyl group with a methoxy group can alter the hydrogen bonding potential and lipophilicity of the molecule. This can lead to changes in receptor binding affinity and specificity.

-

Conformational Constraints: The methyl group can introduce conformational rigidity, which can be beneficial for locking the peptide into a bioactive conformation.

This derivative is a valuable tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to probe the importance of the hydroxyl group of serine in biological interactions. It is used in the synthesis of peptide analogs for various therapeutic areas, including oncology and metabolic diseases.[4]

Signaling Pathway Context

While this compound is primarily a synthetic building block, its structural similarity to serine, a key metabolite, places it in the broader context of cellular signaling pathways that sense amino acid availability. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is highly responsive to amino acid levels.

Caption: Simplified overview of the mTORC1 signaling pathway activated by amino acids.

The introduction of O-methylated serine derivatives in synthetic peptides could potentially modulate their interaction with components of such signaling pathways, although specific studies on this compound in this context are not widely reported.

Conclusion

This compound is a specialized amino acid derivative with significant potential in drug discovery and development. Its unique structural feature allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially altered biological activity. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, established synthetic methodologies for related compounds provide a clear path for its preparation and utilization in the laboratory. As the field of peptide therapeutics continues to grow, the demand for such modified amino acids is expected to increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.

References

(S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Technical Overview

CAS Number: 336100-47-1

This technical guide provides an in-depth overview of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a derivative of the amino acid serine. This compound is of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for (S)-2-Amino-3-methoxypropanoic acid and its hydrochloride salt is presented below.

| Property | Value | Source |

| CAS Number | 336100-47-1 | [1] |

| Molecular Formula | C4H10ClNO3 | Inferred |

| Molecular Weight | 155.58 g/mol | Inferred |

| Synonyms | (S)-O-Methylserine hydrochloride | N/A |

Synthesis and Manufacturing

A generalized synthetic workflow is outlined below.

Caption: Generalized synthesis of this compound.

Biological and Pharmaceutical Relevance

Amino acid derivatives, including serine derivatives, are recognized for their potential applications in pharmaceutical research and development.[2][3] They can serve as crucial intermediates in the synthesis of more complex bioactive molecules.[2] Specifically, chiral molecules like the (S)-enantiomer of 2-amino-3-methoxypropanoic acid are valuable building blocks in asymmetric synthesis, a cornerstone of modern drug discovery.

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to serine suggests potential interactions with pathways where serine is a key player. Serine is a non-essential amino acid that participates in numerous metabolic pathways, including the biosynthesis of purines and pyrimidines.

The logical relationship for its potential role in drug development is illustrated below.

Caption: Potential role as a chiral intermediate in drug discovery.

Experimental Considerations

Due to the limited availability of specific experimental protocols for this compound, researchers should adapt general methods for handling and characterizing amino acid hydrochlorides. Key analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

A general experimental workflow for the characterization of a novel amino acid derivative is provided below.

References

Unveiling the Biological Profile of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a derivative of the non-essential amino acid L-serine. Its hydrochloride salt is a stable, water-soluble form of the compound. While the biological functions of many amino acid derivatives are well-characterized, (S)-2-Amino-3-methoxypropanoic acid hydrochloride remains an enigmatic molecule with a scarcity of direct experimental data. This guide synthesizes available information on related compounds to provide a theoretical framework for its potential biological activities, focusing on its possible role as a neuromodulator and its interaction with key metabolic pathways.

Inferred Biological Activity: Anticonvulsant Properties

The most significant lead into the potential biological activity of O-methylated serine derivatives comes from studies on the (R)-enantiomer. Research into (R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine) derivatives has revealed potential anticonvulsant properties. While the direct activity of the (S)-enantiomer has not been reported, the findings for the (R)-enantiomer derivatives provide a crucial starting point for investigation.

A key study by Andurkar et al. explored the synthesis and anticonvulsant activities of a series of (R)-(O)-methylserine derivatives. The primary mechanism of action for many existing anticonvulsant drugs involves the modulation of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[1][2][3] It is plausible that O-methyl-serine derivatives could interact with one or more of these targets.

Table 1: Anticonvulsant Activity of Representative (R)-(O)-Methylserine Derivatives (Hypothetical Data)

| Compound | Modification | Animal Model | Seizure Type | ED₅₀ (mg/kg) |

| (R)-O-methylserine amide | Amidation of carboxylic acid | Mouse | Maximal Electroshock (MES) | 75 |

| N-acetyl-(R)-O-methylserine | Acetylation of amine | Rat | Pentylenetetrazole (PTZ) | 120 |

| (R)-O-methylserine ethyl ester | Esterification of carboxylic acid | Mouse | 6 Hz Psychomotor | 95 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as the full quantitative data from the primary literature was not accessible.

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity typically involves standardized animal models of seizures. The following are detailed methodologies for key experiments that would be employed to assess the anticonvulsant potential of this compound.

Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures.

-

Animal Model: Male Swiss mice (20-25 g).

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline) is administered to a separate group.

-

Seizure Induction: After a predetermined time (e.g., 30 or 60 minutes), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test: This test is a model for myoclonic and absence seizures.

-

Animal Model: Male Wistar rats (150-200 g).

-

Drug Administration: The test compound and vehicle are administered as described for the MES test.

-

Seizure Induction: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Observation: Animals are observed for 30 minutes for the presence of generalized clonic seizures.

-

Endpoint: The absence of a 5-second period of clonic spasms is considered protection.

-

Data Analysis: The ED₅₀ is calculated.

6 Hz Psychomotor Seizure Test: This model is used to identify compounds effective against therapy-resistant partial seizures.

-

Animal Model: Male CF-1 mice (18-25 g).

-

Drug Administration: The test compound and vehicle are administered i.p.

-

Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.

-

Observation: Animals are observed for characteristic behavioral changes, including stun, forelimb clonus, and twitching of the vibrissae.

-

Endpoint: The absence of these seizure behaviors is considered protection.

-

Data Analysis: The ED₅₀ is determined.

Potential Interaction with Metabolic Pathways

The O-methylation of L-serine in this compound has significant implications for its potential role in cellular metabolism. L-serine is a central node in metabolism, serving as a precursor for numerous essential biomolecules.

One-Carbon Metabolism

L-serine is a primary donor of one-carbon units to the folate cycle, a critical pathway for the synthesis of nucleotides (purines and thymidylate) and the regeneration of methionine for S-adenosylmethionine (SAM) production. SAM is the universal methyl donor for numerous methylation reactions, including DNA, RNA, and histone methylation.[4][5][6][7][8][9] The O-methylation of the hydroxyl group of L-serine would likely prevent its entry into the one-carbon metabolism pathway via serine hydroxymethyltransferase (SHMT), the enzyme that catalyzes the conversion of serine to glycine and provides a one-carbon unit to tetrahydrofolate.

Sphingolipid Biosynthesis

L-serine is a direct precursor for the synthesis of sphingolipids, a class of lipids essential for cell membrane structure and signaling. The first committed step in de novo sphingolipid synthesis is the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT).[10][11][12] O-methylation of the hydroxyl group of L-serine could potentially inhibit its utilization by SPT, thereby disrupting sphingolipid biosynthesis. This could have profound effects on cellular processes such as proliferation, survival, and stress responses.

Potential as a Metabolic Probe

Non-proteinogenic amino acids like O-methyl-L-serine have the potential to be used as metabolic probes to study cellular processes. One study on E. coli showed that O-methyl-dl-serine inhibited growth and was not incorporated into proteins, suggesting it may interfere with the biosynthesis of threonine and methionine.[13] This indicates that (S)-2-Amino-3-methoxypropanoic acid could be a useful tool to investigate the regulation and dynamics of amino acid metabolism and protein synthesis.

Future Directions

The biological activity of this compound remains a compelling area for future research. Key experimental avenues to explore include:

-

Direct Anticonvulsant Testing: Evaluating the compound in established seizure models (MES, PTZ, 6 Hz) to determine if it possesses anticonvulsant properties, and if so, to elucidate its mechanism of action.

-

Enzymatic Assays: Testing the inhibitory potential of the compound against key enzymes in serine metabolism, such as serine hydroxymethyltransferase and serine palmitoyltransferase.

-

Cellular Uptake and Metabolism: Investigating whether the compound is transported into cells via known amino acid transporters and how it is metabolized.

-

Protein Incorporation Studies: Determining if O-methyl-L-serine can be incorporated into proteins in mammalian cells and the functional consequences of such incorporation.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to L-serine and the documented anticonvulsant activity of (R)-O-methylserine derivatives suggest a rich potential for biological activity. Its O-methyl group is likely to significantly alter its metabolic fate, potentially leading to the inhibition of key pathways such as one-carbon metabolism and sphingolipid biosynthesis. Further empirical investigation is crucial to unlock the therapeutic and research potential of this intriguing molecule. This technical guide serves as a foundational document to stimulate and guide future research endeavors in this area.

References

- 1. Mechanisms of action of currently used antiseizure drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 4. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]

- 8. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 9. Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EFFECT OF O-METHYL-DL-THREONINE AND O-METHYL-DL-SERINE ON GROWTH AND PROTEIN SYNTHESIS IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, more commonly known as O-methyl-L-serine hydrochloride, is a synthetic amino acid derivative that has garnered interest in various fields of biomedical research. Its structural similarity to endogenous molecules and its utility as a building block in peptide synthesis position it as a compound of interest for drug discovery and chemical biology. This technical guide provides a comprehensive review of the available literature on O-methyl-L-serine hydrochloride, focusing on its synthesis, physicochemical properties, and biological applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of the O-methylated form of the amino acid L-serine. The presence of the methyl group on the side chain hydroxyl function alters its polarity and potential for hydrogen bonding compared to its parent amino acid, L-serine.

Physicochemical Data

A summary of the key physicochemical properties of (S)-2-Amino-3-methoxypropanoic acid and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-methoxypropanoic acid hydrochloride | |

| Synonyms | O-methyl-L-serine hydrochloride, H-Ser(Me)-OH·HCl | [1] |

| CAS Number | 336100-47-1 | [1] |

| Molecular Formula | C₄H₁₀ClNO₃ | [2] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the protection, methylation, and subsequent deprotection of L-serine. Several methods have been reported in the literature, with variations in protecting groups and methylation reagents.

Method 1: Classical Synthesis via Thionyl Chloride

A widely used method involves the esterification of L-serine with methanol in the presence of thionyl chloride to form the methyl ester hydrochloride, which can then be further modified.

-

Step 1: Esterification of L-serine. L-serine is added to methanol and the mixture is cooled. Thionyl chloride is then added dropwise while maintaining a low temperature. The reaction mixture is then heated and stirred for an extended period.[4][5]

-

Step 2: Crystallization and Isolation. The reaction mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed, and dried under vacuum to yield L-serine methyl ester hydrochloride.[4][5]

Method 2: Synthesis using Trimethylchlorosilane

A milder method for the preparation of amino acid methyl ester hydrochlorides utilizes trimethylchlorosilane.

-

Procedure: The amino acid is treated with freshly distilled chlorotrimethylsilane, followed by the addition of methanol. The reaction proceeds at room temperature. Upon completion, the solvent is removed by rotary evaporation to yield the amino acid methyl ester hydrochloride.[6]

Further steps to achieve O-methylation would typically involve protection of the amino group, reaction with a methylating agent (e.g., methyl iodide), and subsequent deprotection to yield the final product.

Biological Applications and Activity

The biological relevance of this compound is an area of active investigation, with current research pointing towards its utility in peptide synthesis for drug development and its potential role in neuroscience.

Use in Peptide Synthesis and Drug Discovery

O-methyl-L-serine is utilized as a non-canonical amino acid in the synthesis of peptides with modified properties. The methyl group can impart increased stability against enzymatic degradation and alter the conformational properties of the peptide backbone.

-

KRAS Inhibitors: O-methyl-L-serine has been incorporated into macrocyclic peptides designed as inhibitors of the KRAS oncoprotein.[1][7] These peptides are evaluated for their ability to disrupt KRAS signaling pathways, which are implicated in various cancers.

-

Altered Peptide Ligands: This modified amino acid has been used in the synthesis of altered peptide ligands for the human leukocyte antigen (HLA)-A*0201.[8][9] These synthetic peptides are used to study T-cell receptor interactions and have potential applications in vaccine development and immunotherapy. The incorporation of O-methyl-L-serine at specific positions in the peptide sequence has been shown to modulate the binding affinity to the HLA molecule.[8][9]

Neurological Research

Emerging evidence suggests a potential link between O-methyl-L-serine and neurological processes, largely stemming from its structural similarity to known neuroactive compounds.

-

Structural Analogue of BMAA: O-methyl-L-serine is structurally similar to β-N-methylamino-L-alanine (BMAA), a neurotoxin implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[2][10]

-

Detection in ALS Patients: Unpublished data has indicated the presence of O-methyl-L-serine in the blood of some ALS patients.[2] This finding has led to the hypothesis that methylated amino acids could be erroneously incorporated into proteins, potentially leading to protein misfolding and cellular damage.[2]

-

Interaction with NMDA Receptors: The parent amino acid, L-serine, is a precursor to D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a vital role in synaptic plasticity and neurotransmission.[11][12][13][14][15] While direct studies on the interaction of O-methyl-L-serine with the NMDA receptor are limited, its structural relationship to serine suggests that it may have modulatory effects on this pathway.

Currently, there is a lack of specific quantitative data in the public domain, such as IC₅₀ or Kᵢ values, that definitively characterizes the biological activity of this compound as a standalone agent.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds containing O-methyl-L-serine are often specific to the larger molecule (e.g., the peptide inhibitor). However, general assay principles can be outlined.

Serine Hydrolase Activity Assay

Activity-based protein profiling (ABPP) is a powerful technique to assess the activity of enzyme families like serine hydrolases.

-

Principle: This method utilizes chemical probes that covalently bind to the active site of serine hydrolases. The extent of probe labeling can be quantified to determine enzyme activity.

-

General Protocol:

-

Incubate the biological sample (e.g., cell lysate, plasma) with a serine hydrolase-specific activity-based probe (e.g., a fluorophosphonate-biotin probe).

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (Western blot).

-

Detect the biotinylated proteins using a streptavidin-conjugated reporter (e.g., HRP) and a suitable substrate.

-

Quantify the signal to determine the activity of the serine hydrolases.[16][17]

-

Chymotrypsin-Like Protease Activity Assay

A colorimetric assay using a specific substrate can be employed to measure the activity of chymotrypsin-like proteases.

-

Principle: The assay utilizes a chromogenic substrate, such as O-(4-Nitrophenyl)-L-serine, which upon cleavage by the enzyme, releases a colored product (4-nitrophenol) that can be measured spectrophotometrically.[18]

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the substrate.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 400-410 nm over time in a kinetic mode.

-

The rate of the reaction is proportional to the enzyme activity.[18]

-

Signaling Pathways and Logical Relationships

The precise signaling pathways directly modulated by this compound are not yet fully elucidated. However, based on its applications and structural relationships, several pathways are of interest.

Conclusion

This compound, or O-methyl-L-serine hydrochloride, is a valuable synthetic amino acid with established applications in the construction of biologically active peptides. Its role as a tool for medicinal chemists is clear, enabling the modification of peptide properties to enhance stability and target affinity. The emerging connection to neurological processes, particularly through its structural similarity to the neurotoxin BMAA and its relationship to the broader serine metabolic pathway, opens up new avenues for research. Future investigations should focus on elucidating the direct biological activities of O-methyl-L-serine, quantifying its effects on relevant enzymes and receptors, and exploring its potential as a modulator of neurological signaling pathways. A deeper understanding of its mechanism of action will be crucial for realizing its full therapeutic and research potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Gut Symptoms, Gut Dysbiosis and Gut-Derived Toxins in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 12. D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor_Chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropanoic acid hydrochloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a non-proteinogenic amino acid derivative of L-serine. While its initial discovery and isolation are not extensively documented in readily available literature, its synthesis has been a subject of interest due to its potential applications in peptide synthesis and as a chiral building block. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for key synthetic routes. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and visual diagrams to illustrate the synthetic workflows and its metabolic context within the broader scope of serine metabolism and cellular methylation processes.

Discovery and Significance

The precise historical account of the initial discovery of (S)-2-Amino-3-methoxypropanoic acid is not prominently featured in contemporary scientific databases. However, its synthesis was described in the scientific literature as early as 1974 by Hodges and Merrifield, indicating its existence and preparation prior to this date.[1] O-methyl-L-serine is recognized as a metabolite and a derivative of the naturally occurring amino acid L-serine.[2] Its significance primarily lies in its utility as a modified amino acid in peptide synthesis, where the methylation of the hydroxyl group can alter the physicochemical properties and biological activity of the resulting peptides.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available chiral precursor, L-serine. The key steps involve the protection of the amino and carboxyl groups, followed by the methylation of the side-chain hydroxyl group, and subsequent deprotection.

Synthetic Strategies

Several strategies have been employed for the synthesis of O-methyl-L-serine. A common approach involves the O-methylation of a suitably protected L-serine derivative. The choice of protecting groups for the amino and carboxyl functionalities is crucial to prevent side reactions and ensure the stereochemical integrity of the final product. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the amino function due to its stability and ease of removal under acidic conditions.

The following diagram illustrates a general workflow for the synthesis of this compound from L-serine.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, adapted from established literature.

Protocol 1: Synthesis of N-Boc-L-serine

-

Dissolution: Dissolve L-serine in an aqueous solution of sodium hydroxide.

-

Protection: Add a solution of di-tert-butyl dicarbonate (Boc anhydride) in a suitable organic solvent (e.g., dioxane) to the cooled L-serine solution.

-

Reaction: Stir the biphasic mixture at a low temperature (e.g., 5 °C) and then allow it to warm to room temperature.

-

Work-up: Concentrate the reaction mixture, acidify with a suitable acid (e.g., potassium bisulfate), and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the organic extracts and concentrate under reduced pressure to yield N-Boc-L-serine.

Protocol 2: O-Methylation of N-Boc-L-serine

-

Preparation: To a cooled solution of N-Boc-L-serine in a polar aprotic solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate).

-

Methylation: Add a methylating agent, such as methyl iodide, to the suspension.

-

Reaction: Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.

-

Work-up: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer, dry it, and concentrate it to obtain the crude N-Boc-O-methyl-L-serine methyl ester.

Protocol 3: Hydrolysis and Deprotection to this compound

-

Hydrolysis: Treat the crude N-Boc-O-methyl-L-serine methyl ester with an aqueous base (e.g., sodium hydroxide) to hydrolyze the methyl ester.

-

Acidification and Deprotection: Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This step also serves to remove the Boc protecting group.

-

Isolation: Concentrate the acidic solution to dryness to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure hydrochloride salt.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.

| Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| N-Boc Protection | L-Serine | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | >90 | - | |

| O-Methylation & Esterification | N-Boc-L-serine | Methyl iodide, K₂CO₃ | DMF | ~86 | - | |

| Hydrolysis & Deprotection | N-Boc-O-methyl-L-serine methyl ester | HCl | Water | High | >98 |

Metabolic Context of (S)-2-Amino-3-methoxypropanoic acid

While a specific signaling pathway directly involving (S)-2-Amino-3-methoxypropanoic acid is not well-established, its metabolic origin and relationship to key cellular processes can be illustrated. O-methylation of serine is a modification that can occur within the broader context of one-carbon metabolism and the methylation cycle. The primary methyl group donor in most biological systems is S-adenosylmethionine (SAM).

The following diagram illustrates the potential metabolic relationship of O-methyl-L-serine to the serine biosynthesis and the methylation cycle.

This diagram shows that L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate.[3] The methylation of the hydroxyl group of L-serine to form O-methyl-L-serine would likely be catalyzed by an O-methyltransferase enzyme, utilizing S-adenosylmethionine (SAM) as the methyl donor.[4] SAM is a key molecule in the methylation cycle, which is essential for the methylation of various biomolecules, including DNA, RNA, and proteins.[4]

Conclusion

This compound is a valuable chiral building block with established synthetic routes from L-serine. This guide has provided detailed experimental protocols and a summary of quantitative data for its synthesis. While its specific biological signaling pathways are not yet fully elucidated, its metabolic context places it at the intersection of amino acid metabolism and the universal methylation cycle. Further research into the biological activities and potential enzymatic synthesis of O-methyl-L-serine could uncover novel applications for this compound in drug development and biochemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human Metabolome Database: Showing metabocard for O-Methyl-DL-serine (HMDB0341365) [hmdb.ca]

- 3. Serine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

The Enigmatic Profile of (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a derivative of the non-essential amino acid L-serine. Despite its availability as a chemical reagent, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its specific in vivo and in vitro biological effects. This technical guide addresses the current state of knowledge, highlighting the absence of substantive data on its pharmacological properties, mechanism of action, and potential therapeutic applications. In lieu of direct experimental evidence for the O-methylated derivative, this paper will provide a detailed overview of the well-documented biological activities of its parent compound, L-serine, as a relevant point of reference for the scientific community.

Introduction to this compound

This compound is a structurally modified amino acid in which the hydroxyl group of L-serine is methylated. This modification alters the polarity and potential for hydrogen bonding of the side chain, which could theoretically influence its biological activity. Primarily, this compound is commercially available and utilized in the field of synthetic chemistry, particularly as a protected building block in peptide synthesis. The hydrochloride salt form enhances its stability and solubility for these applications.

A thorough investigation of scientific databases and literature sources indicates a lack of published research detailing specific in vivo or in vitro studies on the biological effects of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, nor are there established experimental protocols or defined signaling pathways associated with this compound.

The Parent Compound: A Deep Dive into the Biological Effects of L-Serine

Given the dearth of information on O-methyl-L-serine hydrochloride, a comprehensive understanding of its parent compound, L-serine, is paramount for any future investigation. L-serine is a proteogenic amino acid with a crucial role in a vast array of cellular processes. It is a central player in metabolism and biosynthesis and has garnered significant attention for its diverse effects within the central nervous system.

In Vitro Effects of L-Serine

L-serine has demonstrated a range of effects in various cell-based assays, primarily related to neuroprotection and cellular metabolism.

Table 1: Summary of Key In Vitro Effects of L-Serine

| Assay Type | Cell Line | Observed Effect | Concentration/Dosage |

| Neuroprotection Assay | SH-SY5Y | Neuroprotective against L-BMAA toxicity | Not specified |

| Protein Folding and Clearance | SH-SY5Y | Dysregulation of the unfolded protein response (UPR); Increased translation of protein disulfide isomerase (PDI); Selective induction of cathepsins B and L activity | Not specified |

| Macrophage Polarization | Microglia | Downregulation of microglia and astrocyte proliferation and activation | Not specified |

| Cytokine Production | Primary Astrocytes | Reduction of proinflammatory cytokine production after LPS stimulation | Not specified |

In Vivo Effects of L-Serine

Animal and human studies have revealed the systemic and neurological impacts of L-serine supplementation.

Table 2: Summary of Key In Vivo Effects of L-Serine

| Study Type | Model Organism | Observed Effect | Dosage |

| Clinical Trial (Phase I) | Human (ALS patients) | Slowed disease progression | 30 g/day |

| Neurological Disease Model | Mouse (Alzheimer's Disease model) | Restoration of L-serine and D-serine deficits | Not specified |

| Neurological Disease Model | Mouse (Hereditary sensory neuropathy type 1) | Reduction in neurotoxic 1-deoxysphingolipids | 400 mg/kg/day |

| Behavioral Study | Mouse | Anxiolytic behavior and improved cognition | 10% L-serine in drinking water |

Experimental Protocols for L-Serine Research

The following are generalized methodologies for key experiments cited in L-serine research.

In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-incubated with varying concentrations of L-serine for a specified period (e.g., 24 hours).

-

Induction of Toxicity: A neurotoxin, such as β-N-methylamino-L-alanine (L-BMAA), is added to the culture media.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the protective effect of L-serine.

In Vivo Behavioral Assessment in Mice

-

Animal Model: Age-matched male mice (e.g., C57BL/6) are used.

-

L-Serine Administration: L-serine is administered to the treatment group, often dissolved in their drinking water at a specific concentration (e.g., 10% w/v), for a designated period (e.g., 12 weeks). The control group receives regular drinking water.

-

Behavioral Tests: A battery of tests is performed to assess cognitive function and anxiety-like behavior. This can include the Elevated Plus Maze for anxiety and the Novel Object Recognition test for memory.

-

Data Analysis: Results are statistically analyzed to compare the performance of the L-serine-treated group with the control group.

Signaling Pathways Modulated by L-Serine

L-serine's biological effects are mediated through its influence on several key signaling pathways.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and metabolism. L-serine has been shown to activate this pathway, which is implicated in its neuroprotective and pro-survival effects on neural stem cells.

Caption: L-Serine activates the PI3K/Akt/mTOR signaling cascade.

Serine Synthesis Pathway and One-Carbon Metabolism

L-serine is endogenously synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is crucial for providing the building blocks for proteins and other essential biomolecules. Furthermore, L-serine is a major source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and methylation reactions.

Caption: Overview of the L-Serine synthesis pathway and its link to one-carbon metabolism.

Future Directions and Conclusion

The lack of data on the biological effects of this compound presents a clear opportunity for future research. Investigating this compound could reveal novel pharmacological properties stemming from the O-methylation of the serine side chain. Potential areas of study could include its effects on neuronal excitability, receptor binding, and metabolic stability compared to L-serine.

An In-depth Technical Guide on (S)-2-Amino-3-methoxypropanoic acid hydrochloride: A Serine Derivative for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-L-serine hydrochloride, is a synthetically modified, non-proteinogenic amino acid derivative of L-serine. This modification, involving the methylation of the hydroxyl group on the serine side chain, imparts unique physicochemical properties that are increasingly being leveraged in the field of drug discovery and development. Its primary application lies in its use as a specialized building block in peptide synthesis, where its incorporation can significantly enhance the stability, efficacy, and pharmacokinetic profile of peptide-based therapeutics. Furthermore, emerging research in neuroscience suggests a potential role for serine derivatives in neuroprotection, opening new avenues for therapeutic intervention in a range of neurological disorders.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug development. It details experimental protocols for its incorporation into peptides and discusses its potential neuroprotective mechanisms of action, supported by relevant data and visualizations to aid researchers in their understanding and application of this versatile serine derivative.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water. The introduction of a methyl group in place of the hydroxyl proton of serine has a notable impact on its chemical behavior, particularly in the context of peptide chemistry.

| Property | Value | Reference |

| Molecular Formula | C4H10ClNO3 | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| IUPAC Name | (2S)-2-amino-3-methoxypropanoic acid hydrochloride | [1][2] |

| Synonyms | O-methyl-L-serine HCl, H-Ser(Me)-OH·HCl | [1][2] |

| CAS Number | 336100-47-1 | N/A |

| Melting Point | 182-183 °C | N/A |

Synthesis and Preparation

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the protection of the amino and carboxyl groups of L-serine, followed by the methylation of the hydroxyl group and subsequent deprotection.

Illustrative Synthetic Scheme:

Caption: General synthetic route for this compound.

Applications in Drug Development

The primary utility of this compound is as a non-canonical amino acid in the synthesis of therapeutic peptides.[1] The methylation of the serine side chain offers several advantages:

-

Enhanced Stability: The methoxy group is less susceptible to enzymatic degradation compared to the native hydroxyl group, which can improve the in vivo half-life of the peptide.

-

Improved Pharmacokinetics: Modification of the peptide backbone with O-methyl-L-serine can alter its lipophilicity and hydrogen bonding capacity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Rigidity: The presence of the methyl group can introduce steric constraints, influencing the peptide's secondary structure and potentially leading to higher binding affinity and selectivity for its target receptor.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (S)-2-Amino-3-methoxypropanoic acid (as its Fmoc-protected form, Fmoc-Ser(Me)-OH) into a growing peptide chain on a solid support follows standard Fmoc-based SPPS protocols.

Materials:

-

Fmoc-Ser(Me)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling:

-

In a separate vessel, Fmoc-Ser(Me)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction.

-

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating O-methyl-L-serine.

Potential Neuroprotective Mechanisms

While direct experimental data on the neuroprotective effects of this compound is limited, extensive research on its parent molecule, L-serine, provides a strong basis for its potential therapeutic applications in neurology. L-serine has demonstrated neuroprotective properties in various models of neurological disease and injury.[3][4][5] These effects are attributed to its role in several key cellular pathways. It is plausible that O-methyl-L-serine, as a stable derivative, could elicit similar or enhanced neuroprotective responses.

L-Serine-Mediated Neuroprotective Signaling Pathways

L-serine's neuroprotective effects are thought to be mediated through multiple signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the modulation of the Endoplasmic Reticulum (ER) Stress Response .

-

PI3K/Akt Pathway Activation: L-serine can activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and apoptosis.[4][6] Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival signals, thereby protecting neurons from various insults.[4][6]

-

ER Stress Response Modulation: L-serine has been shown to upregulate the expression of the ER stress chaperone protein, Protein Disulfide Isomerase (PDI) .[7] PDI plays a critical role in the proper folding of proteins within the ER. By enhancing PDI levels, L-serine may help alleviate ER stress and prevent the initiation of the unfolded protein response (UPR)-mediated apoptosis, a common feature in many neurodegenerative diseases.[7]

Caption: Postulated neuroprotective signaling pathways of L-serine derivatives.

Conclusion

This compound represents a valuable tool for medicinal chemists and drug development professionals. Its utility as a modified amino acid for peptide synthesis is well-established, offering a means to enhance the therapeutic potential of peptide-based drugs. While further research is required to fully elucidate its direct biological activities, the extensive evidence supporting the neuroprotective effects of L-serine suggests that O-methyl-L-serine and peptides containing this residue are promising candidates for the development of novel therapeutics for neurological disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and application of this important serine derivative in advancing human health.

References

- 1. chemimpex.com [chemimpex.com]

- 2. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 5. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermophysical Properties of (S)-2-amino-3-hydroxypropanoic Acid

(S)-2-amino-3-hydroxypropanoic acid , more commonly known as L-serine , is a non-essential amino acid with pivotal roles in a vast array of physiological processes. Beyond its fundamental role as a protein building block, L-serine is a central player in cellular metabolism, serving as a precursor for the synthesis of other amino acids, purines, pyrimidines, and complex lipids such as sphingolipids and phospholipids.[1][2] Its involvement extends to the central nervous system, where it is a key molecule in neurotransmission.[3][4] A thorough understanding of its thermophysical properties is therefore critical for researchers, scientists, and drug development professionals in fields ranging from biochemistry and pharmacology to materials science.

This technical guide provides a comprehensive overview of the core thermophysical properties of L-serine, detailed experimental protocols for their determination, and visualizations of its key metabolic pathways.

Core Thermophysical Properties of L-serine

The thermophysical properties of L-serine in its solid state and in aqueous solutions are crucial for a variety of applications, including drug formulation, bioprocess engineering, and understanding its behavior in biological systems.

Data Presentation

The following tables summarize key quantitative data for the thermophysical properties of L-serine.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₃H₇NO₃ | - | [1] |

| Molar Mass | 105.093 g/mol | - | [1] |

| Melting Point | 228 °C (with decomposition) | - | [5] |

| Density (Solid) | 1.6 g/cm³ | 22 °C | [1] |

| Solubility in Water | 250 mg/mL | 20 °C | [5] |

| Solubility in Water | 425 g/L | 25 °C | [1] |

| Enthalpy of Formation (Crystal) | - | Standard state | [6] |

| Heat Capacity (Solid) | 135.56 J/(mol·K) | 298.15 K | [7] |

| Heat Capacity (Solid) | 138.9 J/(mol·K) | 298.15 K | [7] |

Table 1: General Thermophysical Properties of L-serine.

| Temperature (K) | Density (g/cm³) | Apparent Molar Volume (cm³/mol) |

| 293.15 | - | - |

| 298.15 | - | - |

| 303.15 | - | - |

| 308.15 | - | - |

| 313.15 | - | - |

Table 2: Density and Apparent Molar Volume of Aqueous L-serine Solutions. Note: Specific values are dependent on concentration and were not consistently reported across all sources for a standardized table.[8][9]

| Temperature (K) | Viscosity B-coefficient (dm³/mol) |

| 298.15 | - |

| 303.15 | - |

| 308.15 | - |

Table 3: Viscosity B-coefficients of Aqueous L-serine Solutions. Note: Specific values are dependent on the solvent system and concentration and were not consistently reported across all sources for a standardized table.[10]

| Solvent System | Enthalpy of Solution (ΔsolH°) (kJ/mol) | Temperature (K) | Reference(s) |

| Water | 11.49 ± 0.06 | 298.15 | [11] |

| Water-Ethanol (up to 0.32 mole fraction) | Varies with composition | 298.15 | [11] |

| Water-n-Propanol (up to 0.32 mole fraction) | Varies with composition | 298.15 | [11] |

| Water-Isopropanol (up to 0.32 mole fraction) | Varies with composition | 298.15 | [11] |

Table 4: Enthalpy of Solution of L-serine in Various Solvents.

Experimental Protocols

The determination of the thermophysical properties of L-serine relies on precise and well-established experimental methodologies.

Solubility Determination

The solubility of L-serine in a given solvent can be determined using the gravimetric method.

Principle: An excess amount of the solid amino acid is dissolved in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved amino acid in the saturated solution is then determined.

Procedure:

-

Add an excess amount of crystalline L-serine to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed pipette.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of L-serine).

-

Weigh the container with the dried L-serine residue.

-

The mass of the dissolved L-serine is calculated by subtracting the initial weight of the container from the final weight.

-

Solubility is then expressed as mass of solute per volume or mass of solvent.

Calorimetry for Heat Capacity and Enthalpy of Solution

Differential Scanning Calorimetry (DSC) and isoperibol calorimetry are commonly employed to measure the heat capacity and enthalpy of solution of amino acids.[12][13]

Principle: Calorimetry measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Procedure for Heat Capacity (DSC):

-

An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.

-

A known mass of a standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and subjected to the same heating program.

-

A known mass of L-serine is placed in the sample pan and subjected to the same heating program.

-

The heat flow difference between the sample and the reference is measured.

-

The heat capacity of the L-serine sample is calculated by comparing its heat flow to that of the standard material.

Procedure for Enthalpy of Solution (Isoperibol Calorimetry):

-

A known volume of the solvent is placed in the calorimeter, and its initial temperature is recorded.

-

A precisely weighed amount of L-serine is added to the solvent.

-

The temperature change of the solution upon dissolution of the amino acid is monitored until a stable final temperature is reached.

-

The heat of solution is calculated from the temperature change, the mass of the solution, and the heat capacity of the solution and the calorimeter.

Density and Viscosity Measurements

The density and viscosity of L-serine solutions are typically determined using a densitometer and a viscometer, respectively.

Principle: Density is determined by measuring the mass of a known volume of the solution. Viscosity is determined by measuring the time it takes for a known volume of the solution to flow through a capillary of a known diameter.

Procedure:

-

Prepare a series of L-serine solutions of known concentrations.

-

Calibrate the densitometer and viscometer with a standard substance of known density and viscosity (e.g., pure water) at the desired temperature.

-

Measure the density of each L-serine solution using the densitometer.

-

Measure the flow time of each L-serine solution through the viscometer.

-

Calculate the viscosity of each solution using the measured flow time and the calibration constant of the viscometer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways involving L-serine and a general experimental workflow for determining its thermophysical properties.

L-serine Biosynthesis Pathway

Caption: The phosphorylated pathway of L-serine biosynthesis.

L-serine Metabolism and Neurotransmitter Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactome | Serine metabolism [reactome.org]

- 4. L-serine synthesis in the central nervous system: a review on serine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 8. L-serine biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. Serine - Wikipedia [en.wikipedia.org]

- 12. Calorimetric investigation of protein/amino acid interactions in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine | MDPI [mdpi.com]

Methodological & Application

Synthesis Protocol for (S)-2-Amino-3-methoxypropanoic acid hydrochloride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, three-step synthesis protocol for the preparation of (S)-2-Amino-3-methoxypropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and bio-organic chemistry. The synthesis commences with the protection of the amino group of L-serine using a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester. The key transformation is the O-methylation of the hydroxyl group of the protected serine derivative. The final step involves the acidic deprotection of the Boc group and hydrolysis of the methyl ester to yield the target compound as its hydrochloride salt. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

(S)-2-Amino-3-methoxypropanoic acid, also known as O-methyl-L-serine, is a non-proteinogenic amino acid derivative. Its chiral nature and unique structural features make it a significant component in the synthesis of complex molecules, including peptides and pharmacologically active compounds. The presence of the O-methyl group can impart specific conformational constraints and alter the pharmacokinetic properties of molecules into which it is incorporated. This protocol outlines a robust synthetic route starting from the readily available amino acid, L-serine.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step process:

-

Protection and Esterification: L-serine is first converted to its N-Boc protected methyl ester, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

-

O-Methylation: The hydroxyl group of the protected serine methyl ester is then methylated to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate.

-

Deprotection and Hydrolysis: Finally, the N-Boc protecting group is removed, and the methyl ester is hydrolyzed under acidic conditions to afford this compound.

Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (Boc-L-Ser-OMe)

This procedure follows a well-established method for the protection and esterification of L-serine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Serine | 105.09 | 10.51 g | 0.10 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.01 g | 0.11 |

| 1 M Sodium hydroxide (NaOH) | 40.00 | 220 mL | 0.22 |

| Dioxane | - | 100 mL | - |

| Ethyl acetate | - | As needed | - |

| 1 M Potassium bisulfate (KHSO₄) | 136.17 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

| Dimethylformamide (DMF) | - | 150 mL | - |

| Potassium carbonate (K₂CO₃), solid | 138.21 | 15.20 g | 0.11 |

| Methyl iodide (CH₃I) | 141.94 | 12.4 mL (28.4 g) | 0.20 |

Procedure:

-

In a 1 L round-bottom flask, dissolve L-serine (10.51 g, 0.10 mol) in 1 M NaOH (220 mL).

-

Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate (24.01 g, 0.11 mol) in dioxane (100 mL) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the mixture under reduced pressure to approximately half its original volume.

-

Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M potassium bisulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-serine as a viscous oil. This intermediate is used in the next step without further purification.

-

To a cold (0 °C) solution of the crude N-Boc-L-serine in dimethylformamide (150 mL), add solid potassium carbonate (15.20 g, 0.11 mol).

-

After stirring for 10 minutes, add methyl iodide (12.4 mL, 0.20 mol) to the suspension.

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine (2 x 150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a pale oil.

Expected Yield: ~85%

Step 2: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

This step employs a Williamson ether synthesis for the O-methylation of the hydroxyl group.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (based on theoretical yield from Step 1) |

| (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | 219.23 | 18.63 g | 0.085 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 24.00 | 3.74 g | 0.0935 |

| Methyl iodide (CH₃I) | 141.94 | 5.9 mL (13.3 g) | 0.0935 |

Procedure:

-

In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (18.63 g, 0.085 mol) in anhydrous THF (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.74 g of a 60% dispersion, 0.0935 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (5.9 mL, 0.0935 mol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate as a colorless oil.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This final step involves the simultaneous deprotection of the N-Boc group and hydrolysis of the methyl ester.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (based on theoretical yield from Step 2) |

| (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | 233.26 | 16.33 g | 0.070 |

| 4 M HCl in 1,4-Dioxane | - | 70 mL | 0.28 |

| Diethyl ether | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate (16.33 g, 0.070 mol) in 4 M HCl in 1,4-dioxane (70 mL).

-

Stir the solution at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain a solid or viscous oil.

-

Triturate the residue with diethyl ether to induce precipitation of a solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[1][2][3]

Expected Yield: >90%

Data Presentation

Table 1: Summary of Reaction Yields and Physical Properties

| Step | Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield (%) |

| 1 | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | C₉H₁₇NO₅ | 219.23 | Pale Oil | ~85 | |

| 2 | (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | C₁₀H₁₉NO₅ | 233.26 | Colorless Oil | 70-80 | |

| 3 | This compound | C₄H₁₀ClNO₃ | 155.58 | White Solid | >90 |

Visualizations

Synthesis Workflow

Caption: Workflow diagram illustrating the three-step synthesis of this compound.

Logical Relationship of Key Transformations

References

Applications of (S)-2-Amino-3-methoxypropanoic acid hydrochloride in Peptide Synthesis: A Detailed Guide for Researchers

Introduction